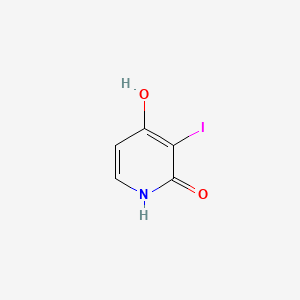

4-Hydroxy-3-iodopyridin-2(1H)-one

Description

Structural Classifications and Tautomeric Considerations of the Pyridinone Scaffold

4-Hydroxy-3-iodopyridin-2(1H)-one belongs to the class of pyridinones, which are heterocyclic compounds. Specifically, it is a derivative of 2-pyridone. The pyridinone ring system is characterized by its ability to exist in different tautomeric forms. chemtube3d.comwuxibiology.com Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. This typically involves the migration of a hydrogen atom, accompanied by a switch of a single bond and adjacent double bond.

The pyridinone scaffold, particularly 2- and 4-pyridones, exhibits lactam-lactim tautomerism. rsc.org In the case of the parent 2-pyridone, it exists in equilibrium with its tautomer, 2-hydroxypyridine. wikipedia.org Similarly, 4-pyridone is in equilibrium with 4-hydroxypyridine. wikipedia.orgchemtube3d.com The position of this equilibrium is influenced by various factors, including the solvent and the substitution pattern on the ring. wuxibiology.comrsc.org For instance, in the gas phase, the hydroxy (lactim) form is generally favored, while in solution and the solid state, the pyridone (lactam) form often predominates due to intermolecular hydrogen bonding. wikipedia.orgwikipedia.orgchemtube3d.com Computational studies have shown that for 4-pyridone, the lactim form (4-hydroxypyridine) is more stable in the gas phase. rsc.orgwayne.edu

Table 1: Tautomeric Forms of Pyridinone Scaffolds

| Scaffold | Lactam Form | Lactim Form | Predominant Form in Solution/Solid State | Predominant Form in Gas Phase |

|---|---|---|---|---|

| 2-Pyridone | 2-Pyridone | 2-Hydroxypyridine | 2-Pyridone wikipedia.org | 2-Hydroxypyridine aip.org |

| 4-Pyridone | 4-Pyridone | 4-Hydroxypyridine | 4-Pyridone wikipedia.orgchemtube3d.com | 4-Hydroxypyridine rsc.orgwikipedia.org |

Academic and Research Significance of Iodinated Pyridinone Derivatives

Iodinated heterocyclic compounds, including pyridinone derivatives, are of considerable interest in synthetic and medicinal chemistry. rsc.orgrsc.org The iodine atom, being a heavy halogen, can be introduced into aromatic and heterocyclic systems through various methods, such as direct iodination or deprotometalation followed by iodolysis. mdpi.com The presence of iodine offers several advantages:

Synthetic Versatility: The carbon-iodine bond is relatively weak, making iodinated compounds excellent precursors for a wide range of cross-coupling reactions. This allows for the introduction of diverse functional groups, facilitating the synthesis of complex molecules. rsc.org

Biological Activity: Iodinated heterocycles are found in numerous natural products and pharmaceutical agents. rsc.org The introduction of iodine can significantly modulate the biological activity of a molecule. For instance, some pyridinone derivatives have shown potential as adenosine (B11128) A2A receptor antagonists for cancer immunotherapy. nih.gov

Radiolabeling: Radioisotopes of iodine can be incorporated into these molecules, enabling their use in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as in radiotherapy. rsc.org

Research on iodinated pyridinones has explored their synthesis and potential applications. For example, methods for the regioselective iodination of pyridones have been developed. rsc.org The resulting iodo-substituted pyridinones can then be used to create a library of derivatives for biological screening. The unique properties of the iodine atom make these compounds valuable tools for drug discovery and development.

Historical Context of Research on this compound and its Analogues

The study of pyridinones and their tautomerism dates back over a century. wayne.edu Early research focused on understanding the fundamental chemical properties and reactivity of these heterocyclic systems. The investigation into the tautomerism of 2-pyridone, for example, has been a classic case study in physical organic chemistry. wikipedia.org

The synthesis and study of substituted pyridinones, including halogenated derivatives, gained momentum as the importance of these scaffolds in medicinal and materials science became more apparent. nih.govmdpi.com The development of new synthetic methodologies has allowed for the preparation of a wide array of pyridinone analogues with diverse substitution patterns. For instance, the synthesis of 4-hydroxy-2(1H)-pyridones can be achieved through the reaction of azomethines with substituted dialkyl malonates. researchgate.net

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Pyridone |

| 4-Pyridone |

| 2-Hydroxypyridine |

| 4-Hydroxypyridine |

| 4-hydroxy-3-iodo-1H-pyridin-2-one |

| 4-hydroxy-3-iodo-1,6-diphenyl-2(1H)-pyridinone |

| 4-Hydroxy-3-iodo-2(1H)-pyridinone |

| 3-fluoro-4-iodo-1H-pyridin-2-one |

| 4-HYDROXY-3-PYRIDIN-1-IUM-1-YL-1H-QUINOLIN-2-ONE |

| 4-hydroxy-4-(pyridyl)alk-3-en-2-ones |

| 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one |

| 3-hydroxy-2-(1H)-pyridinone |

| 3-hydroxy-4(1H)-pyridinone |

| 4-hydroxy-2(1H)-quinolone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZBTVNJAFUGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Hydroxy 3 Iodopyridin 2 1h One

Direct Halogenation Approaches to the Pyridinone Nucleus

Direct iodination of the 4-hydroxypyridin-2(1H)-one core is a common and straightforward approach to introduce an iodine atom at the C3 position. This electrophilic aromatic substitution is facilitated by the electron-rich nature of the pyridinone ring.

Iodination of 4-Hydroxypyridines using Elemental Iodine and Salts

The reaction of 4-hydroxypyridin-2(1H)-one with elemental iodine (I₂) is a fundamental method for the synthesis of 4-hydroxy-3-iodopyridin-2(1H)-one. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to generate the more reactive iodinating species and to neutralize the hydrogen iodide (HI) byproduct. The choice of solvent can influence the reaction rate and yield, with aqueous or alcoholic media being commonly employed. While effective, this method can sometimes lead to the formation of di-iodinated or other side products, necessitating careful control of reaction conditions.

Application of Specialized Iodinating Reagents (e.g., N-Iodosuccinimide)

To achieve more controlled and regioselective iodination, specialized reagents have been developed. N-Iodosuccinimide (NIS) is a widely used and efficient electrophilic iodinating agent for a variety of aromatic and heteroaromatic compounds, including pyridinones. organic-chemistry.orgnih.gov The use of NIS often provides higher yields and cleaner reactions compared to elemental iodine. nih.gov The reaction is typically performed under mild conditions, often in a suitable organic solvent. The reactivity of NIS can be further enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid. organic-chemistry.org This method is particularly valuable for the iodination of less reactive or sterically hindered pyridinone substrates.

Cyclocondensation and Multi-Component Reactions for Pyridinone Core Formation

One such approach involves the base-mediated condensation of ketones with pyridinecarboxylates to form 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. nih.gov While this specific example does not directly yield the target molecule, the underlying principle of constructing the pyridinone core through condensation is a key strategy.

Multi-component reactions, where three or more reactants combine in a single step to form a complex product, represent a highly efficient method for synthesizing substituted pyridinones. For instance, a three-component reaction involving barbituric acid, 4-hydroxycoumarin, and various aryl aldehydes has been used to synthesize complex heterocyclic systems, demonstrating the power of this approach in building molecular diversity. nih.gov While not directly applied to this compound, this methodology could potentially be adapted by using appropriately substituted starting materials.

Regioselective Synthesis Strategies for 3-Iodopyridinone Scaffolds

Achieving regioselectivity, specifically the introduction of the iodine atom at the C3 position, is a critical aspect of synthesizing this compound. The inherent electronic properties of the 4-hydroxypyridin-2(1H)-one ring direct electrophilic attack to the C3 and C5 positions.

In the case of direct halogenation, the regioselectivity is often controlled by the reaction conditions and the nature of the iodinating agent. As mentioned previously, reagents like N-iodosuccinimide can offer high regioselectivity for the C3 position. organic-chemistry.org

Preparation of Substituted this compound Precursors

The synthesis of substituted derivatives of this compound often begins with the preparation of appropriately substituted 4-hydroxypyridin-2(1H)-one precursors. A variety of methods exist for the synthesis of the core 4-hydroxypyridin-2(1H)-one scaffold.

Chemical Reactivity and Derivatization of 4 Hydroxy 3 Iodopyridin 2 1h One

Reactions at the Iodine Center (e.g., Transition-Metal Catalyzed Cross-Coupling Reactions)

The iodine atom at the C-3 position is a key site for synthetic modifications, particularly through transition-metal catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridinone derivatives.

Sonogashira Coupling Reactions and Subsequent Cyclizations

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the functionalization of 4-Hydroxy-3-iodopyridin-2(1H)-one. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.org The versatility of the Sonogashira coupling allows for the introduction of various alkyne-containing moieties at the C-3 position of the pyridinone ring. nih.gov

The resulting 3-alkynyl-4-hydroxypyridin-2(1H)-one derivatives can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. For instance, these derivatives can be key intermediates in the synthesis of furo[3,2-c]pyridines.

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 4-Hydroxy-3-(phenylethynyl)pyridin-2(1H)-one |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | 4-Hydroxy-3-((trimethylsilyl)ethynyl)pyridin-2(1H)-one |

This table is illustrative and provides a general representation of Sonogashira coupling reactions.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide, is another important method for modifying the this compound scaffold. rsc.orgfrontiersin.org This reaction facilitates the formation of a carbon-carbon bond between the C-3 position of the pyridinone and a variety of aryl or vinyl groups. mdpi.com

This methodology has been successfully applied to the synthesis of bipyridine derivatives, which are significant motifs in medicinal chemistry and materials science. mdpi.com The reaction of this compound with various arylboronic acids in the presence of a suitable palladium catalyst and base leads to the corresponding 3-aryl-4-hydroxypyridin-2(1H)-ones in good yields. rsc.orgresearchgate.net Iodine has also been found to be an effective additive for accelerating Suzuki-Miyaura coupling reactions. researchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling of this compound

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Hydroxy-3-phenylpyridin-2(1H)-one |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 4-Hydroxy-3-(p-tolyl)pyridin-2(1H)-one |

| 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-Hydroxy-3-(thiophen-2-yl)pyridin-2(1H)-one |

This table is illustrative and provides a general representation of Suzuki-Miyaura cross-coupling reactions.

Functionalization and Modification of the Hydroxy Group at Position 4

The hydroxyl group at the C-4 position of this compound is a versatile handle for further derivatization. It can undergo various reactions, including O-alkylation and O-arylation, to introduce a wide range of substituents. nih.govscispace.comrsc.org

O-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. nih.gov This reaction leads to the formation of 4-alkoxypyridin-2(1H)-one derivatives. Similarly, O-arylation can be accomplished through reactions with aryl halides or other arylating agents, often catalyzed by transition metals like copper.

The chemoselectivity between N- and O-alkylation or arylation can be a challenge but can often be controlled by the choice of reagents, catalysts, and reaction conditions. nih.govscispace.comrsc.org

Substitution and Functionalization at the Nitrogen Atom (N-1)

The nitrogen atom at position 1 of the pyridinone ring is another site for synthetic modification. N-alkylation and N-arylation are common transformations that introduce substituents at this position. oup.comoup.comla-press.org

N-alkylation can be carried out using various alkylating agents in the presence of a base. researchgate.netgoogle.com For instance, reaction with alkyl halides or sulfates can introduce alkyl groups onto the nitrogen atom. N-arylation can be achieved through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination reactions, coupling the pyridinone with an aryl halide. oup.comoup.com Metal-free N-arylation methods using diaryliodonium salts have also been developed. nih.govscispace.comrsc.org

Side-Chain Modifications at Other Ring Positions (e.g., C-5, C-6)

While the primary reactive sites are the iodine, hydroxyl, and nitrogen functionalities, modifications at other positions of the pyridinone ring, such as C-5 and C-6, are also possible. These modifications often involve multi-step synthetic sequences starting from appropriately substituted precursors. psu.edunih.gov

For example, the introduction of substituents at the C-5 or C-6 position can be achieved through electrophilic aromatic substitution reactions if the ring is sufficiently activated. Alternatively, functional groups can be introduced at these positions early in the synthetic route and then carried through subsequent transformations. psu.edu

Formation of Fused Heterocyclic Systems (e.g., Furo[3,2-c]pyridines)

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. A notable example is the formation of furo[3,2-c]pyridines. chembk.com

As mentioned in section 3.1.1, Sonogashira coupling of this compound with terminal alkynes yields 3-alkynyl derivatives. These intermediates can then undergo intramolecular cyclization, often under basic or metal-catalyzed conditions, where the C-4 hydroxyl group attacks the alkyne moiety, leading to the formation of the furan (B31954) ring fused to the pyridine (B92270) core. This strategy provides a direct route to the furo[3,2-c]pyridine (B1313802) scaffold, which is present in various biologically active molecules.

Mechanistic Insights and Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Iodopyridin 2 1h One Derivatives

Elucidation of Molecular Binding Modes with Biological Targets

Derivatives of the closely related 3-hydroxypyridin-2(1H)-one and 4-hydroxypyridin-2(1H)-one scaffolds are known to interact with a variety of biological targets, often metalloenzymes, by acting as metal ion chelators. For instance, a class of 4-hydroxypyrimidine (B43898) derivatives, which share structural similarities, have been identified as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. nih.gov The binding mode of these inhibitors involves the chelation of the active site Fe(II) ion, mimicking the interaction of the native substrate, 2-oxoglutarate (2OG). nih.gov

In studies on D-amino acid oxidase (DAAO) inhibitors, the initial fragment, 3-hydroxy-pyridine-2(1H)-one, and its subsequent derivatives were found to occupy a hydrophobic subpocket that is formed by the movement of a key amino acid, Tyr224. nih.gov This ligand-dependent pocket formation highlights the dynamic nature of the enzyme's active site and the ability of the pyridinone scaffold to induce a specific conformational change upon binding. nih.gov Similarly, docking studies on 4-pyridone derivatives targeting the P. falciparum bc1 complex revealed key interactions, with substitutions at specific positions being crucial for improving activity. nih.gov

The binding of hydroxypyridinone derivatives is not limited to enzyme active sites. Certain novel 3-hydroxy-4-pyridinone derivatives bearing benzothiazole (B30560) functionalities have been designed as multifunctional agents capable of binding metal ions like Cu(II), Zn(II), and Fe(III), which are implicated in neurodegenerative diseases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are essential for understanding the physicochemical properties that govern the biological activity of a series of compounds. For a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives with antimicrobial properties, QSAR models were developed to correlate their chemical structures with their activity against Staphylococcus aureus and Candida albicans. mdpi.comnih.gov These analyses revealed that topological parameters play a significant role in the antimicrobial activity. mdpi.comnih.gov The most robust model, generated using a genetic algorithm combined with partial least squares (GA-PLS), was able to explain and predict a high percentage of the variance in the biological data, underscoring the predictive power of the QSAR approach. nih.gov

In another study on 4-pyridone derivatives with antimalarial activity, QSAR modeling indicated that increasing the electro-topological state atom index (ETSA) and the frontier electron density of the carbonyl oxygen and nitrogen atoms could enhance activity. nih.gov These findings provide a quantitative framework for designing new derivatives with potentially improved efficacy.

Below is a table summarizing key descriptors from a QSAR study on antimicrobial hydroxypyridinone derivatives. mdpi.com

| Factor Score | Important Descriptors | Descriptor Type |

| Factor 1 | Mv, HNar, nCaH, IDDE | Topological, Constitutional, Functional Group |

| Factor 2 | RBN, Me | Constitutional |

| Factor 3 | DMy | Quantum |

| Factor 4 | nCONHR | Functional Group |

Table showing descriptor importance from a Factor Analysis-based QSAR model. mdpi.com

Pharmacophore Generation and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based technique used to define the essential three-dimensional arrangement of chemical features required for biological activity. This approach is particularly useful when the structure of the biological target is unknown. dovepress.com For a series of 1,5-disubstituted-pyridin-2(1H)-one derivatives, pharmacophore models were constructed to understand the features driving selectivity between anti-cancer and anti-fibrosis activities. nih.gov The models revealed that the occupation of an aromatic sub-site was correlated with potent anti-cancer activity, guiding the design of selective compounds. nih.gov

In a different campaign, a pharmacophore-linked fragment virtual screening method was used to identify a 1,2,3-benzotriazine-4-one scaffold as a potential inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This initial "hit" was then optimized using molecular simulations, leading to the synthesis of a family of derivatives with significantly improved potency. nih.gov The general process involves aligning active molecules, identifying common features like hydrogen bond donors/acceptors, aromatic rings, and charged centers, and using the resulting model to screen databases for new chemical entities with a similar spatial arrangement of these features. dovepress.compharmacophorejournal.com

Structure-Based Drug Design Approaches (e.g., X-ray Crystallography of Ligand-Target Complexes)

Structure-based drug design relies on the three-dimensional structure of the biological target, often obtained through X-ray crystallography. This method provides a detailed atomic-level view of how a ligand binds, enabling precise, rational modifications to improve affinity and selectivity. For 4-hydroxypyrimidine inhibitors of PHD2, crystal structures revealed that the pyrazole (B372694) ring of the inhibitor occupies the 2-oxoglutarate binding pocket and chelates the active site metal ion in a bidentate fashion. nih.gov These structures also showed how different parts of the inhibitor molecule project into the substrate-binding pocket, providing a roadmap for further optimization. nih.gov

Similarly, crystallographic studies of D-amino acid oxidase (DAAO) in complex with pyridinone-based inhibitors showed that the binding of the ligand induces a conformational "flip" of the Tyr224 residue, creating a new hydrophobic pocket. nih.gov This insight was instrumental in designing second-generation inhibitors with substituents specifically tailored to fill this newly identified pocket, leading to enhanced potency. nih.gov The determination of crystal structures of enzyme-intermediate complexes, such as those for 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXPS), provides invaluable snapshots along the reaction coordinate, clarifying the role of active-site residues in stabilizing intermediates. nih.gov

| Target Protein | PDB Code | Ligand Type | Key Finding |

| PHD2 | 6QGV | 4-Hydroxypyrimidine derivative | Ligand chelates active site metal and projects into a hydrophobic pocket. nih.gov |

| DAAO | 3W4I | 3-Hydroxypyridin-2(1H)-one derivative | Ligand binding induces a conformational change (Tyr224 flip) creating a new subpocket. nih.gov |

| AtHPPD | Not specified | 1,2,3-Benzotriazine-4-one derivative | Bidentate chelation with the metal ion and a tight π-π stacking interaction. nih.gov |

Table of selected X-ray crystallography findings for pyridinone-like inhibitors.

Computational Analysis of Electronic and Steric Factors Influencing Activity

Computational chemistry provides powerful tools to dissect the electronic and steric factors that govern a molecule's reactivity and binding affinity. Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and global reactivity descriptors. nih.gov For a series of novel quinolinone derivatives, DFT calculations helped to characterize the electronic behavior, with FMO analysis revealing the energy gap (ΔE), which relates to the molecule's reactivity. nih.gov MEP analysis provides insights into charge distribution and regions susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

The influence of steric factors is also critical. In the development of pyridylamido-type catalysts, a combined DFT and steric map analysis was used to rationalize how substituents on the ligand framework affect stereoselectivity. mdpi.comresearchgate.net The analysis revealed that steric hindrance, quantified by parameters like the buried volume (%VBur), and electronic effects from different substituents could be separated and their respective contributions to the catalytic process understood. researchgate.net For dihydropyridine (B1217469) derivatives, docking simulations and electronic structure calculations have been used to predict binding poses and characterize intermolecular interactions, such as hydrogen bonds and π-sigma interactions, which are crucial for inhibitor potency. nih.gov These computational approaches allow for a deep understanding of structure-activity relationships at a sub-molecular level, guiding the design of more effective molecules. nih.gov

Investigation of Biological Activities and Molecular Targets in Vitro Research

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition

4-Hydroxy-3-iodopyridin-2(1H)-one belongs to the broader class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a critical component of antiretroviral therapy and function by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is essential for viral replication. This binding induces conformational changes in the enzyme's active site, thereby inhibiting the conversion of viral RNA into DNA.

Research into pyridinone derivatives has identified them as potent inhibitors of the wild-type HIV-1 reverse transcriptase. The core structure of these compounds allows them to fit within the hydrophobic NNRTI binding pocket (NNIBP) located approximately 10 Å from the polymerase active site. The specific inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50), is influenced by the various substituents on the pyridinone ring. While specific IC50 values for this compound are not detailed in the available literature, studies on analogous compounds demonstrate that modifications at the 3 and 4 positions of the pyridinone core are crucial for potent inhibition of the wild-type enzyme.

A significant challenge in anti-HIV therapy is the emergence of drug-resistant viral strains. Mutations in the reverse transcriptase enzyme, particularly within the NNRTI binding pocket, can drastically reduce the efficacy of NNRTI drugs. Common mutations that confer resistance include K103N and Y181C. Research on pyridinone analogues has shown that certain structural features can help overcome this resistance. For some derivatives, activity is maintained against mutant strains. For example, a derivative with an alkyne extension at the 4-position showed an IC50 of 11 μM against wild-type RT and 34 μM against the dual K103N/Y181C mutant RT, indicating a retention of activity. The effectiveness of this compound against specific resistant mutants would depend on how its iodo and hydroxyl groups interact with the mutated amino acid residues within the binding pocket.

Table 1: Inhibitory Activity of a Pyrazolopyridine Analogue Against Wild-Type and Mutant HIV-1 RT

| HIV-1 RT Strain | IC50 (μM) |

| Wild-Type (WT) | 11 |

| K103N/Y181C Mutant | 34 |

Data adapted from a study on a derivative with an alkyne extension at the 4-position, illustrating the potential for pyridinone-based structures to maintain activity against resistant strains.

The mechanism of inhibition for this compound and related NNRTIs is allosteric. These inhibitors bind to a non-catalytic site, the NNIBP, which is composed of several hydrophobic residues. This binding event does not compete with the natural deoxynucleotide substrates but instead distorts the enzyme's structure, specifically affecting the positioning of the catalytically critical "fingers" and "thumb" subdomains.

Molecular docking studies for similar classes of inhibitors help visualize these interactions. The binding is typically characterized by hydrophobic interactions between the inhibitor molecule and amino acid residues in the pocket. The specific substituents, such as the iodine atom and hydroxyl group in this compound, would form distinct interactions. The iodine atom could engage in halogen bonding or hydrophobic interactions, while the hydroxyl group could act as a hydrogen bond donor or acceptor with the protein backbone or amino acid side chains, enhancing binding affinity and specificity.

Anticancer and Antiproliferative Activities (Target-Oriented Studies)

Beyond antiviral applications, pyridinone-based structures have been investigated for their potential as anticancer agents. Their mechanism of action in this context often involves the inhibition of specific protein kinases that are crucial for cancer cell growth and survival.

The antiproliferative effects of pyridinone derivatives can be attributed to their ability to inhibit various kinases. While direct inhibition data for this compound against NIK and Met kinases is not prominently available, related heterocyclic compounds have been shown to target such pathways.

Cyclooxygenase-2 (COX-2) is another important target in cancer and inflammation. It is an inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation and can promote cell proliferation. Some pyridinone derivatives have been evaluated for their COX-2 inhibitory activity. For instance, a novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative was found to inhibit the induction of COX-2 expression in human aortic smooth muscle cells. This suggests that the broader class of pyridinone compounds, potentially including this compound, may possess COX-2 inhibitory properties.

Table 2: Potential Kinase Targets for Pyridinone-Based Compounds

| Kinase Target | Biological Role | Potential Effect of Inhibition |

| NIK (NF-κB-inducing kinase) | Key regulator of the non-canonical NF-κB pathway, involved in inflammation and cancer. | Reduction of inflammation and tumor cell survival. |

| Met (c-Met) | Receptor tyrosine kinase for hepatocyte growth factor; its dysregulation drives tumor growth and metastasis. | Inhibition of cancer cell proliferation, migration, and invasion. |

| COX-2 (Cyclooxygenase-2) | Enzyme involved in inflammation and cell proliferation. | Anti-inflammatory effects and reduction of cancer cell growth. |

The antiproliferative activity of pyridinone compounds is studied using various cancer cell lines in vitro. The mechanisms often involve inducing cell cycle arrest or apoptosis (programmed cell death). For example, studies on pyridine-thiazolidin-4-one hybrids demonstrated that the most potent compounds caused cell cycle arrest at the G1 phase and induced apoptosis. This was accompanied by an increase in the levels of pro-apoptotic proteins like Bax and caspase-3 and a decrease in the anti-apoptotic protein Bcl-2.

A 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative was shown to selectively inhibit the proliferation of human aortic smooth muscle cells in a concentration-dependent manner, a key event in vascular diseases, without affecting endothelial cells. This compound also inhibited the transcription and activity of matrix metalloproteinase-9, which is involved in tissue remodeling and cancer metastasis. These findings highlight the diverse and specific mechanisms through which pyridinone-based compounds can exert their antiproliferative effects.

Antimicrobial Activities

The antimicrobial potential of pyridinone derivatives has been explored against a range of pathogens. While specific data for this compound is not extensively available in the reviewed literature, studies on the broader class of pyridone compounds provide insights into their possible antimicrobial actions.

Research into novel antituberculosis agents has identified the 4-hydroxy-2-pyridone scaffold as a promising starting point for the development of new drugs. Although specific studies on the antitubercular activity of this compound against Mycobacterium tuberculosis are not detailed in the available literature, related pyridine (B92270) analogues have been synthesized and evaluated for their potential to combat resistant strains of M. tuberculosis. These studies form a basis for the potential investigation of iodinated pyridones in this therapeutic area.

The evaluation of pyridone derivatives has extended to a broader spectrum of bacteria and fungi. Novel pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally related to this compound, have demonstrated broad antimicrobial activity rsc.org. For instance, certain 2-thioxodihydropyrido[2,3-d]pyrimidines have shown significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.49 to 3.9 μg/mL rsc.org.

With regard to antifungal properties, the activity of these related compounds was found to be moderate to strong, with MIC values in the range of 1.95–15.63 μg/mL rsc.org. While these findings are for related heterocyclic systems, they suggest that the pyridone core is a viable pharmacophore for the development of broad-spectrum antimicrobial agents. Further investigation is required to determine if this compound exhibits similar activity.

Other Antiviral Potentials (e.g., HBV DNA Replication, Influenza Endonuclease)

The antiviral properties of hydroxypyridinone derivatives have been a significant area of research. Notably, compounds containing the 3-hydroxypyridin-2(1H)-one scaffold have been identified as inhibitors of influenza virus endonuclease. This enzyme is crucial for the replication of the influenza virus, making it a key target for antiviral drug development nih.govnih.gov.

Studies have shown that various derivatives of 3-hydroxypyridin-2(1H)-one can effectively inhibit the endonuclease activity of the influenza A polymerase acidic (PA) protein nih.govnih.gov. While direct inhibitory data for this compound is not specified, the established activity of this class of compounds suggests the potential for similar antiviral mechanisms.

There is currently a lack of specific in vitro research data in the public domain detailing the inhibitory effects of this compound on Hepatitis B Virus (HBV) DNA replication.

Advanced Computational Chemistry and Theoretical Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target protein, providing insights into the binding mode and affinity.

In the context of 4-Hydroxy-3-iodopyridin-2(1H)-one and its derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating the structural basis for their activity. For instance, docking simulations have been used to predict the binding of related 3-hydroxypyridine-4-one derivatives to various enzymes, revealing key interactions that contribute to their inhibitory potential. nih.govresearchgate.net These studies often highlight the formation of hydrogen bonds and hydrophobic interactions between the ligand and the active site residues of the protein. researchgate.net

The predictive power of molecular docking extends to estimating the binding affinity, often expressed as a docking score or binding energy. This allows for the ranking of different compounds and the prioritization of those with the most favorable predicted binding. For example, in the development of novel inhibitors, docking studies can guide the modification of a lead compound to enhance its interaction with the target, thereby improving its potency. researchgate.netmdpi.com

| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 3-Hydroxypyridine-4-one derivatives | Various microbial enzymes | Predicted binding modes and interactions within the active site, guiding the design of new antimicrobial agents. | nih.gov |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Protein involved in thrombosis | The presence of a thiourea (B124793) fragment increased the affinity for the target protein. | researchgate.net |

| Cyanopyridone derivatives | VEGFR-2 and HER-2 | Elucidated the molecular binding modes, aiding in the optimization of anticancer agents. | mdpi.com |

Molecular Dynamics Simulations of Protein-Ligand Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. rsc.org By simulating the movements of atoms and molecules, MD can provide a more realistic understanding of the stability of the complex and the nature of the interactions. rsc.orgnih.gov

MD simulations are particularly useful for:

Assessing the stability of the docked pose: By observing the trajectory of the ligand in the binding pocket over a simulation period, researchers can determine if the initial docking pose is stable. nih.gov

Characterizing the flexibility of the protein and ligand: Both the protein and the ligand are dynamic entities. MD simulations can capture the conformational changes that occur upon binding.

Calculating binding free energies: More advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

For example, MD simulations have been used to study the interaction of various ligands with their target proteins, revealing important details about the dynamics of the binding process and the stability of the resulting complex. nih.govnih.gov These simulations often involve analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time. nih.gov

Quantum Chemical Studies (e.g., HOMO-LUMO Analysis, Natural Bond Orbital (NBO) Analysis)

Quantum chemical studies delve into the electronic structure of molecules, providing fundamental insights into their reactivity and properties. Two common analyses in this area are Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analysis and Natural Bond Orbital (NBO) analysis.

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.govripublication.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. libretexts.orgripublication.comnih.gov A smaller energy gap suggests higher reactivity, while a larger gap indicates greater stability. nih.govaimspress.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netresearchgate.netmolfunction.com It can identify key intramolecular interactions, such as hydrogen bonds and charge transfer, which are crucial for understanding a molecule's structure and reactivity. nih.gov

For pyridinone-based compounds, these quantum chemical studies can reveal how substitutions on the pyridinone ring affect the electronic properties and, consequently, the biological activity. nih.gov

| Parameter | Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates the electron-donating ability of a molecule. | nih.govripublication.com |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. | nih.govripublication.com |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of a molecule. A smaller gap implies higher reactivity. | libretexts.orgripublication.comnih.govaimspress.com |

| NBO Analysis | Provides insights into intramolecular bonding and electronic interactions, such as charge transfer and hydrogen bonding. | researchgate.netresearchgate.netmolfunction.comnih.gov |

In Silico Prediction of ADME-Related Parameters for Research Design and Optimization

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods play a vital role in the early prediction of these parameters, helping to identify potential liabilities and guide the design of compounds with more favorable pharmacokinetic profiles. researchgate.net

Computational models can predict a range of ADME-related properties, including:

Solubility: The ability of a compound to dissolve in a solvent.

Permeability: The ability of a compound to pass through biological membranes.

Metabolic stability: The susceptibility of a compound to be broken down by metabolic enzymes.

Drug-likeness: An assessment of whether a compound has properties consistent with known drugs.

For derivatives of 3-hydroxypyridine-4-one, in silico ADME predictions have been used to evaluate their potential as orally bioavailable drugs. nih.govresearchgate.net These studies often use established rules, such as Lipinski's rule of five, to assess the drug-likeness of the compounds. researchgate.net By identifying compounds with predicted poor ADME properties early in the discovery process, researchers can focus their efforts on more promising candidates.

Virtual Screening Methodologies for Lead Identification and Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.comchemrevlett.com This approach is significantly faster and more cost-effective than traditional high-throughput screening.

There are two main types of virtual screening:

Ligand-based virtual screening: This method uses the knowledge of known active ligands to identify other molecules with similar properties. nih.gov

Structure-based virtual screening: This method uses the 3D structure of the target protein to dock and score a library of compounds. nih.gov

Virtual screening has been successfully employed to identify novel inhibitors for a variety of targets. nih.govmdpi.comresearchgate.net The process often involves a hierarchical approach, starting with rapid screening of a large database, followed by more rigorous docking and scoring of the top-ranked hits. mdpi.com For example, a virtual screening campaign could be initiated to find novel scaffolds that bind to a particular enzyme, leading to the identification of new lead compounds for further optimization. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Environmentally Benign Synthetic Routes

A significant focus for future research is the development of greener and more efficient ways to synthesize 4-Hydroxy-3-iodopyridin-2(1H)-one. Current methods can be complex and may involve harsh chemicals. To address this, scientists are exploring innovative approaches that align with the principles of green chemistry.

Key strategies being investigated include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce waste and save time. nih.gov

Microwave-Assisted Synthesis: Using microwave radiation to speed up reactions and improve energy efficiency. nih.gov

Environmentally Friendly Solvents: Replacing hazardous organic solvents with safer alternatives like water or ionic liquids. researchgate.net

Catalyst-Free Methods: Designing reactions that can proceed efficiently without the need for a catalyst, simplifying the purification process. sciencepub.net

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high atom economy and efficiency. rasayanjournal.co.in

These advancements aim to make the production of this compound and related pyridinone derivatives more sustainable and cost-effective. researchgate.netnih.gov

Exploration of Undiscovered Biological Targets and Pathways

While some biological activities of this compound are known, researchers believe there are many more to be discovered. The pyridinone structure is a versatile scaffold found in many biologically active compounds with a wide range of effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.org

Future investigations will likely involve:

Advanced Screening Techniques: Using high-throughput screening methods to test the compound against a wide array of biological targets.

Proteomics and Metabolomics: Studying how the compound affects the proteins and metabolic processes within cells to identify new pathways and mechanisms of action.

Exploration of Diverse Biological Activities: Investigating its potential as an antimalarial, antidepressant, or cardiotonic agent, among other possibilities. frontiersin.org

The unique ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor makes it a prime candidate for interacting with various biological molecules, suggesting a rich field for future therapeutic discoveries. researchgate.net

Application in Chemical Biology as Probes and Tools for Molecular Understanding

The distinct chemical characteristics of this compound make it an excellent candidate for development into a chemical probe. These molecular tools are essential for studying complex biological systems.

Potential applications include:

Fluorescent Labeling: Attaching a fluorescent tag to the molecule would allow researchers to visualize its movement and interactions within living cells, providing insights into its biological targets.

Target Identification and Validation: Using modified versions of the compound to isolate and identify the specific proteins it binds to, which can help validate these proteins as potential drug targets.

Bioisostere Replacement: The pyridinone core can be used as a substitute for other chemical groups, like phenyl or amide groups, to improve a drug's properties, such as solubility and metabolic stability. researchgate.net

By developing this compound into a suite of chemical biology tools, scientists can gain a deeper understanding of cellular processes and disease mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery, and the development of pyridinone-based compounds is no exception. nih.gov These technologies can significantly speed up the design and optimization of new drug candidates.

Key applications of AI and ML in this area include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and other properties of new derivatives of this compound. nih.govresearchgate.net

De Novo Design: Generative models can design entirely new molecules with desired properties, expanding the range of potential drug candidates. nih.gov

Virtual Screening: AI can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of being effective, saving time and resources. nih.gov

Synthetic Route Prediction: Machine learning can also help in planning the most efficient and accessible synthetic pathways for producing new compounds.

The integration of AI and ML will enable a more rational and efficient approach to designing the next generation of drugs based on the this compound scaffold. springernature.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.